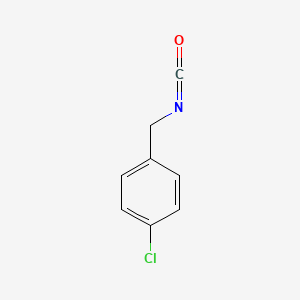

4-Chlorobenzyl isocyanate

Beschreibung

Significance in Advanced Organic Synthesis and Materials Science

The utility of 4-chlorobenzyl isocyanate stems from the high reactivity of its isocyanate functional group (-NCO), which readily reacts with nucleophiles. This reactivity is harnessed by researchers to construct complex molecules and functional materials.

In advanced organic synthesis, α-chlorobenzyl isocyanates are employed as versatile bis-electrophilic synthons. thieme-connect.com A notable application is in the regioselective cyclocondensation with N-alkyl(aryl)-β-aminocrotonates to produce N1-substituted 3,4-dihydropyrimidin-2(1H)-ones, which are part of the medicinally important class of "Biginelli compounds". thieme-connect.com This method provides an efficient pathway to derivatives that are otherwise difficult to obtain. thieme-connect.com The compound is also utilized in the synthesis of isotopically labelled molecules for research. For example, it is a precursor in the multi-step synthesis of 14C-labelled 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, a compound used in metabolic or degradation studies where tracing the molecule's fate is essential. researchgate.net

In materials science, isocyanates are fundamental for producing polymers like polyurethanes. solubilityofthings.com this compound, as an organic intermediate, finds application in the development of coatings, new materials, and agrochemicals such as environmentally friendly pesticides. lookchem.com The functional group allows it to be grafted onto surfaces to modify their properties. While specific research on this compound for surface modification is not widely documented, the general strategy of using isocyanates to functionalize materials like cellulose (B213188) is well-established, suggesting a potential application area. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30280-44-5 | sigmaaldrich.com |

| Linear Formula | ClC₆H₄CH₂NCO | sigmaaldrich.com |

| Molecular Weight | 167.59 g/mol | sigmaaldrich.com |

| Boiling Point | 233-234 °C | sigmaaldrich.com |

| Density | 1.265 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5460 | sigmaaldrich.com |

Contemporary Research Avenues and Challenges

Current research involving this compound and related compounds is focused on developing novel synthetic methodologies and addressing inherent challenges in their production and use.

A significant research avenue is the continued exploration of its use in multicomponent reactions to build complex heterocyclic scaffolds, such as the Biginelli compounds. thieme-connect.com The development of new synthetic routes using this isocyanate as a key building block for bioactive molecules remains an active area of investigation. vulcanchem.com

The primary challenge in the field of isocyanate chemistry is the reliance on traditional synthesis methods that often use highly toxic reagents like phosgene (B1210022). patsnap.com A major goal of contemporary research is the development of "green" or non-phosgene routes for isocyanate production. patsnap.comacs.org These alternative pathways include methods like the thermal decomposition of carbamates, catalytic carbonylation of amines, and the use of dimethyl carbonate. acs.org However, these greener methods face their own challenges, such as the need for efficient and robust catalysts that can function under mild conditions to reduce energy consumption and improve safety. patsnap.com The development of catalysts for the thermal decomposition of carbamates is a particular focus. acs.org Furthermore, the high reactivity of isocyanates necessitates careful handling, typically under anhydrous (moisture-free) conditions, to prevent unwanted side reactions like hydrolysis, which poses a practical challenge in synthesis. asianpubs.org

Table 2: Example Synthetic Application of a-Chlorobenzyl Isocyanates

| Reaction Type | Reactants | Product | Significance | Reference |

| Regioselective Cyclocondensation | α-Chlorobenzyl isocyanates, Ethyl N-alkyl(aryl)-β-aminocrotonates | N1-substituted 3,4-dihydropyrimidin-2(1H)-ones (Biginelli Compounds) | Provides an efficient route to a class of medicinally important heterocyclic compounds that are difficult to synthesize via other methods. | thieme-connect.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSVEFCBLZGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391895 | |

| Record name | 4-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30280-44-5 | |

| Record name | 4-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4 Chlorophenyl Isocyanate

Phosgenation-Based Synthesis

The most established method for producing aryl isocyanates, including 4-chlorophenyl isocyanate, involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). This process is typically robust and high-yielding.

The direct reaction of 4-chloroaniline (B138754) with phosgene or a phosgene equivalent is the most common industrial route. acs.org This method is suitable for amine compounds with relatively high boiling points and low reactivity. nih.gov The process involves reacting the primary amine with an excess of phosgene, often in an inert solvent. google.com

A common laboratory-scale adaptation utilizes triphosgene, a solid and safer-to-handle alternative to gaseous phosgene. In a typical procedure, 4-chloroaniline is added slowly to a solution of triphosgene in a suitable solvent like ethyl acetate (B1210297) or dichloromethane (B109758) at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction. chemicalbook.comrsc.orgresearchgate.net A base, such as triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.netrsc.org The reaction mixture is then typically heated to complete the conversion to the isocyanate. google.com

| Phosgene Source | Substrate | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Triphosgene | 4-Chloroaniline | Ethyl Acetate | 0-5 °C (initial), then reflux | Not specified |

| Triphosgene | 4-Chloroaniline | Dichloromethane (DCM) | -35 °C to room temperature | 50% |

"Stepwise Phosgenation" : In this mechanism, the amine group first reacts with phosgene to form an N-aryl carbamoyl (B1232498) chloride intermediate (ArNHCOCl). nih.gov This intermediate then eliminates a molecule of HCl at elevated temperatures to yield the final isocyanate product (ArNCO). nih.govnih.gov The formation of the carbamoyl chloride can occur at lower temperatures (cold phosgenation), while the subsequent dehydrochlorination requires heating (hot phosgenation). sabtechmachine.com

"Phosgenations First" : While more relevant for diamines, the principle involves the initial reaction at all amine sites to form carbamoyl chlorides before HCl elimination occurs. acs.orgnih.gov

During the reaction, the generated HCl can react with the starting amine to form an amine hydrochloride salt ([ArNH3]Cl). This salt is often insoluble and can complicate the process, but it reacts further with phosgene at higher temperatures to form the carbamoyl chloride and ultimately the isocyanate. google.com The process is carefully staged, often starting at low temperatures (below 70°C) to form a slurry of intermediates, followed by heating to 100-200°C to drive the reaction to completion. sabtechmachine.com

Phosgene-Free Synthesis Methodologies

Concerns over the high toxicity of phosgene have driven significant research into alternative, greener synthetic routes to isocyanates. nih.gov These methods avoid the direct use of phosgene and often rely on catalytic processes or the thermal decomposition of other functional groups.

Palladium catalysis offers a powerful phosgene-free method for synthesizing isocyanates through the insertion of carbon monoxide (CO). Two main strategies are employed:

Reductive Carbonylation of Nitroaromatics : This approach involves the direct reaction of a nitroaromatic compound, such as 4-chloronitrobenzene, with CO in the presence of a palladium catalyst. researchgate.net This method is attractive as it starts from readily available nitro compounds. Studies on nitrobenzene (B124822) have shown that palladium complexes, such as PdCl2 with N-donor ligands, can achieve high conversion under high temperature (e.g., 220°C) and pressure (e.g., 1400 psi of CO), yielding the corresponding phenyl isocyanate. researchgate.net A metallacyclic palladium complex has been identified as a potential intermediate in this catalytic cycle. rsc.org

Oxidative Carbonylation of Amines : This route uses the corresponding amine (4-chloroaniline) as the starting material. The reaction is carried out with CO and an oxidant in the presence of a palladium catalyst. mdpi.com The reaction proceeds through an isocyanate intermediate which, depending on the reaction conditions and nucleophiles present, can be trapped to form ureas or carbamates. mdpi.com For example, PdI2-based catalysts can facilitate the formation of an isocyanate intermediate via β-hydride elimination from a carbamoylpalladium complex. mdpi.com

Dimethyl carbonate (DMC) is considered a green, non-toxic alternative to phosgene for producing isocyanates. researchgate.net The synthesis is a two-step process:

Carbamate (B1207046) Formation : The aromatic amine (4-chloroaniline) is first reacted with DMC to produce the corresponding methyl N-(4-chlorophenyl) carbamate. This reaction is typically performed at elevated temperatures (e.g., 170°C) and often requires a catalyst, such as zinc acetate or lead compounds, to achieve high yields. researchgate.netresearchgate.net

Carbamate Thermolysis : The isolated carbamate is then thermally decomposed at high temperatures (typically 250-600°C) to yield the target isocyanate and methanol (B129727). researchgate.netmdpi.com This decomposition can be carried out in either the gas or liquid phase. mdpi.com The methanol byproduct can be recycled, adding to the atom economy of the process. nih.gov

This pathway avoids the use of chlorine chemistry altogether, simplifying purification and improving the quality of the final product. nih.gov

| Reactant | Catalyst | Temperature | Yield/Selectivity |

|---|---|---|---|

| Aniline + DMC | Pb(OAc)₂·Pb(OH)₂ | 180 °C (453 K) | 97% Conversion, 95% Selectivity |

| 2,4-Toluenediamine + DMC | Zinc Acetate | 170 °C | 89.6% Yield |

Another phosgene-free route involves the synthesis and subsequent decomposition of ureas. The process generally follows two steps:

Urea (B33335) Formation : A substituted urea, N,N'-bis(4-chlorophenyl)urea, is synthesized. This can be achieved through various methods, including the reaction of 4-chloroaniline with a carbonyl source like CO or by the self-condensation of 4-chlorophenyl isocyanate itself. nih.gov

Urea Thermolysis : The diaryl urea is subjected to high-temperature thermal decomposition. Studies on the model compound 1,3-diphenylurea (B7728601) (DPU) have shown that it decomposes at temperatures above 240°C (solvent-free) or higher (350-450°C in the gas phase) to yield phenyl isocyanate and aniline. nih.gov This process, when applied to N,N'-bis(4-chlorophenyl)urea, would analogously produce 4-chlorophenyl isocyanate and 4-chloroaniline. nih.gov High selectivity and yields can be achieved, particularly when the reaction is performed continuously in a diluted gas phase, which minimizes secondary reactions of the isocyanate product. nih.gov

Emerging Green Chemistry Approaches

The chemical industry's growing emphasis on sustainability has spurred the development of innovative, eco-friendly methods for isocyanate synthesis, moving away from hazardous reagents like phosgene. rsc.orgnih.gov These emerging strategies are central to producing compounds like 4-chlorobenzyl isocyanate more safely and with less environmental impact.

A key focus of green chemistry is the replacement of phosgene, a highly toxic chemical, in isocyanate production. researchgate.netrsc.org Alternative, non-phosgene routes are being actively explored. nih.govbeilstein-journals.org One promising approach is the use of carbon dioxide (CO₂), an abundant, non-toxic, and economical resource, as a carbonyl source. beilstein-journals.org The Staudinger–aza-Wittig reaction, for instance, can utilize CO₂ to convert azides into isocyanates via an iminophosphorane intermediate. This method is compatible with a wide range of functional groups and can produce isocyanates in good yields. beilstein-journals.org

Other established non-phosgene routes include thermal or photochemical rearrangements like the Curtius, Hoffman, and Lossen rearrangements. beilstein-journals.orglibretexts.org The Curtius rearrangement, which involves the decomposition of carboxylic azides, is a notable greener pathway to isocyanates. libretexts.org Another sustainable strategy involves the synthesis of carbamates from amines and reagents like dimethyl carbonate or urea, followed by thermal decomposition to yield the isocyanate. nih.govacs.orggoogle.com This "zero emission" process is particularly attractive as the byproducts can often be recycled back into the initial stages of the synthesis. nih.govacs.org

Catalysis and Reaction Optimization in Synthesis

Yield Optimization and Byproduct Minimization

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of unwanted byproducts. The choice of solvent and temperature plays a significant role in reaction efficiency. For the related synthesis of benzyl (B1604629) isocyanate from benzyl azide (B81097), studies have shown that solvents like acetonitrile (B52724) and toluene (B28343) can lead to complete conversion at temperatures between 50-70°C. beilstein-journals.org In contrast, solvents such as tetrahydrofuran (B95107) (THF) may result in low conversion and the formation of side-products. beilstein-journals.org

A common challenge in isocyanate synthesis is the formation of byproduct triphenylphosphine (B44618) oxide in reactions like the Staudinger–aza-Wittig, which can be difficult to remove. beilstein-journals.org The use of polymer-supported reagents, such as polymer-bound diphenylphosphine (B32561) (PS-PPh₂), simplifies the work-up process, as the byproduct can be easily removed by filtration. beilstein-journals.org In traditional phosgene-based routes, minimizing the formation of urea byproducts is a primary concern, often managed by using a large excess of phosgene and high dilution. universiteitleiden.nl

Table 1: Effect of Solvent and Temperature on Benzyl Isocyanate Synthesis Data derived from a study on the Staudinger–aza-Wittig reaction of benzyl azide. beilstein-journals.org

| Solvent | Temperature (°C) | Conversion (%) |

| Toluene | 90 | 100 |

| Toluene | 70 | 100 |

| Toluene | 50 | 70 |

| Tetrahydrofuran (THF) | 70 | 20 |

| Acetonitrile (MeCN) | 50 | 100 |

Catalyst Design and Performance Assessment

Catalysis is fundamental to the efficiency and selectivity of modern isocyanate synthesis. In the non-phosgene route involving carbamate decomposition, the design of the catalyst is crucial. Various metal oxides have been investigated for this purpose, with their catalytic activity being influenced by properties such as acidity, pore size, and morphology. nih.govacs.org For example, in the decomposition of methyl N-phenylcarbamate (MPC), amphoteric oxides like bismuth(III) oxide (Bi₂O₃) and lead(II) oxide (PbO) have shown superior performance compared to acidic or basic oxides, with a PbO catalyst achieving a 93.6% conversion rate. acs.org

For other synthetic approaches, such as direct C(sp³)–H isocyanation, catalyst systems involving copper(I) acetate and 2,2′-bis(oxazoline) ligands have been developed. nih.gov The performance of these catalysts is assessed by measuring the yield of the desired isocyanate product and its selectivity. nih.gov In the cyclotrimerization of isocyanates, a related reaction, catalysts are broadly categorized as those operating via a Lewis basic mechanism and metal-containing catalysts. tue.nl The effectiveness of these catalysts is evaluated based on reaction time, yield, and the types of isocyanates they can successfully trimerize. tue.nl

Sustainable Synthesis Techniques: Solvent-Free and Microwave-Assisted

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. abap.co.innih.gov This technique can dramatically reduce reaction times, increase product yields, and improve selectivity. beilstein-journals.orgabap.co.in In the synthesis of benzyl isocyanate, microwave irradiation has been shown to drive reactions to completion in a fraction of the time required by conventional oil bath heating. beilstein-journals.org For instance, the conversion of benzyl azide in acetonitrile at 50°C reached completion in 4 hours with conventional heating, while the same reaction under microwave irradiation took only 1.5 hours. beilstein-journals.org This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. beilstein-journals.orgabap.co.in

The pressure within the reaction vessel is also a key parameter. In the Staudinger–aza-Wittig reaction using CO₂, increasing the pressure from 1 bar to 14.5 bar significantly improves the conversion rate, demonstrating the interplay between different reaction parameters in process optimization. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzyl Isocyanate Reaction performed in acetonitrile (MeCN) with PS-PPh₂ and CO₂ pressure. beilstein-journals.org

| Heating Method | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) |

| Oil Bath | 50 | 1 | 4 | 40 |

| Oil Bath | 50 | 14.5 | 4 | 93 |

| Microwave | 50 | 14.5 | 1.5 | 100 |

Methodological Validation and Data Reproducibility

Ensuring the accuracy and reproducibility of synthetic methods is paramount. A variety of analytical techniques are employed to characterize and quantify isocyanate products. Titration is a common method to determine the total isocyanate (NCO) content in a product. researchgate.netmdpi.com

For more detailed characterization and quantification, chromatographic methods are essential. High-performance liquid chromatography (HPLC) coupled with various detectors is widely used. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-chemiluminescent nitrogen detection (LC-CLND) are used to identify and quantify specific isocyanates and related impurities in technical-grade products. researchgate.net

However, comparisons between different analytical methods can reveal discrepancies, highlighting the challenges in achieving data reproducibility across different laboratories and techniques. researchgate.net Studies comparing methods from organizations like NIOSH and OSHA for isocyanate analysis have shown that reporting metrics are not always directly comparable, and not all methods can detect every isocyanate species of interest. researchgate.net Therefore, the development of standardized and validated analytical protocols is crucial for ensuring the reliability of synthetic data. researchgate.net

Chemical Transformations and Mechanistic Pathways

Nucleophilic Reactivity of the Isocyanate Moiety

The carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This reactivity is the basis for the formation of a wide range of derivatives.

The reaction of 4-chlorobenzyl isocyanate with amines or alcohols provides a straightforward route to substituted ureas and carbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

The formation of a urea (B33335) derivative occurs when this compound is treated with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of a stable urea. The reaction is generally conducted in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature, and no catalyst is typically required. commonorganicchemistry.com

Similarly, carbamate (B1207046) derivatives are synthesized through the reaction of this compound with an alcohol. The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer yields the carbamate. While the reaction can proceed without a catalyst, bases such as tertiary amines or tin compounds can be used to increase the reaction rate. rsc.org The formation of carbamates from isocyanates and alcohols is a common and efficient method for the synthesis of these compounds. nih.govbeilstein-journals.org

Table 1: Synthesis of Urea and Carbamate Derivatives from this compound

| Nucleophile | Product Class | General Reaction Conditions |

| Primary/Secondary Amine | Substituted Urea | Inert solvent (e.g., THF, DCM), Room Temperature |

| Alcohol | Carbamate | Inert solvent, optional catalyst (e.g., tertiary amine) |

While less common than the reverse reaction, the conversion of an isocyanate to an isothiocyanate can be achieved through specific synthetic routes. A plausible method for the synthesis of 4-chlorobenzyl isothiocyanate from this compound could involve a reaction with a sulfur-transfer reagent. One potential, though not explicitly documented for this specific substrate, pathway could involve reaction with a reagent like phosphorus pentasulfide or Lawesson's reagent, which are known to convert carbonyl groups to thiocarbonyls.

Another general approach for the synthesis of isothiocyanates involves the decomposition of dithiocarbamate salts, which are typically formed from a primary amine and carbon disulfide. Given that this compound can be readily converted to 4-chlorobenzyl amine, this provides an indirect but viable route to the corresponding isothiocyanate.

The amino-closo-dodecaborate anion, [B₁₂H₁₁NH₃]⁻, possesses a nucleophilic amino group that can react with isocyanates to form urea derivatives. In a reaction analogous to that with simple amines, the deprotonated amino group of the dodecaborate anion, [B₁₂H₁₁NH₂]²⁻, can act as a potent nucleophile. mdpi.com

The reaction of this compound with the amino-closo-dodecaborate anion would be expected to proceed via nucleophilic attack of the boron cluster's amino group on the isocyanate carbon. This would result in the formation of a novel urea derivative where the 4-chlorobenzyl group is linked to the boron cluster via a urea bridge. Such reactions are of interest for the development of new materials and compounds for applications in medicinal chemistry, such as boron neutron capture therapy. mdpi.com

Cycloaddition Chemistry

The cumulative double bonds of the isocyanate group in this compound allow it to participate in cycloaddition reactions, providing access to various heterocyclic structures.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams (2-azetidinones). While specific examples with this compound and dihydrofuran or other alkenes are not extensively detailed in readily available literature, the reactivity of similar isocyanates, such as chlorosulfonyl isocyanate, is well-established. acs.org

The reaction mechanism can be either concerted or stepwise, often depending on the specific reactants and conditions. In a typical reaction with an alkene like 2,3-dihydrofuran, the isocyanate would add across the double bond to form a bicyclic β-lactam. The regioselectivity of the addition is governed by the electronic and steric properties of both the isocyanate and the alkene. The presence of the electron-withdrawing 4-chlorobenzyl group would influence the electrophilicity of the isocyanate and, consequently, its reactivity in such cycloadditions.

There have been reports of the spontaneous alternating copolymerization of aryl isocyanates with electron-rich monomers. For instance, the closely related 4-chlorophenyl isocyanate has been shown to undergo spontaneous alternating copolymerization with methoxyallene. This reaction proceeds through a zwitterionic intermediate to yield a polyamide with reactive exo-methylene groups.

Given the structural similarity, it is plausible that this compound could undergo similar spontaneous alternating copolymerization with highly nucleophilic alkenes or allenes. The mechanism would likely involve the formation of a zwitterionic intermediate from the reaction of the electron-rich monomer with the electrophilic isocyanate. This intermediate would then propagate the polymerization by reacting with another monomer unit in an alternating fashion. Such polymerizations are of interest for the synthesis of novel functional polymers.

Hydrogenation Reaction Pathways

The hydrogenation of isocyanates is a significant transformation that can yield different products depending on the reaction conditions and catalytic system employed. The process generally involves the reduction of the cumulene system of the isocyanate group.

The reduction of isocyanates such as this compound can proceed in a stepwise manner. The initial step typically involves the hydrogenation of the carbon-nitrogen double bond of the isocyanate moiety to yield the corresponding formamide. google.com This transformation converts the highly reactive isocyanate group into a more stable amide functional group.

R-N=C=O → R-NH-CHO → R-NH-CH₃

For this compound, this stepwise reduction would yield N-(4-chlorobenzyl)formamide first, followed by the formation of N-methyl-4-chlorobenzylamine. Research on the hydrogenation of cyclic imides has shown that the process can proceed through a hydroxyamide intermediate, which then undergoes further transformation to yield the final amine and diol products. nih.gov A similar controlled reduction of isocyanates to formamides has been achieved using main-group catalysts, which can halt the reduction at the formamide stage. researchgate.net

The selectivity towards either the formamide or the fully reduced amine is highly dependent on the catalytic conditions. Key factors include the choice of catalyst, solvent, temperature, and the nature of the hydrogen source.

Catalysts: Noble metal catalysts, particularly those based on palladium or platinum, are effective for the hydrogenation of isocyanates to formamides. google.com The process is often conducted in the presence of a tertiary amine co-catalyst in an inert aprotic organic solvent. google.com For instance, the hydrosilation of isocyanates catalyzed by palladium, followed by solvolysis, can produce formamides in nearly quantitative yields for aryl isocyanates. google.com Transition metal-free methodologies have also been developed, utilizing catalysts like magnesium compounds with pinacolborane (HBpin) as the hydrogenating agent, which selectively produce N-boryl formamides. researchgate.net The choice of catalyst support, such as carbon nanotubes, can also significantly influence catalytic activity due to factors like metal particle size. researchgate.net

Reaction Conditions: Milder conditions generally favor the formation of the formamide intermediate. By carefully controlling the reaction parameters, it is possible to isolate the formamide as the major product. researchgate.net More rigorous conditions, such as higher temperatures or pressures and longer reaction times, are typically required to drive the reaction forward to the corresponding amine. nih.gov The choice of reducing agent is also critical; for example, while catalytic hydrogenation with H₂ over noble metals is common for forming formamides, stronger reducing agents or different catalytic systems are needed for the subsequent reduction to amines.

| Catalyst System | Hydrogen Source | Primary Product | Reference |

|---|---|---|---|

| Palladium or Platinum with Tertiary Amine | H₂ | Formamide | google.com |

| Palladium | Silanes (Hydrosilation) | Silylformamide (precursor to Formamide) | google.com |

| Monomeric Magnesium Complex | Pinacolborane (HBpin) | N-boryl Formamide | researchgate.net |

| Ruthenium Complex with KOtBu | H₂ (50 bar) | Amine (from imide) | nih.gov |

Polymerization and Oligomerization

This compound can undergo polymerization and oligomerization reactions, primarily through the isocyanate group, to form larger molecular structures such as trimers (isocyanurates) and linear or cross-linked polymers.

The cyclotrimerization of three isocyanate molecules is a well-established reaction that produces a highly stable, six-membered heterocyclic ring known as an isocyanurate. utwente.nl This reaction is almost always catalyzed. A wide variety of catalysts are effective for the trimerization of aromatic isocyanates, including tertiary amines, phosphine compounds, and various organometallic complexes. google.comgoogle.com

For example, aluminum-based catalysts have been shown to be highly active for the trimerization of alkyl, allyl, and aryl isocyanates under mild conditions with low catalyst loadings. researchgate.netrsc.org Calcium complexes have also proven to be efficient catalysts for the cyclotrimerization of aromatic isocyanates. researchgate.net The reaction proceeds via a step-wise addition mechanism, forming a well-defined trifunctional isocyanurate ring. utwente.nl The stability of the resulting isocyanurate ring makes this transformation a valuable method for creating cross-linked polymer networks. google.com

| Catalyst Type | Example Catalyst | Substrate Scope | Reference |

|---|---|---|---|

| Tertiary Amine / Co-catalyst | 1,4-diazabicyclo-(2,2,2)-octane with Benzoyl peroxide | Aromatic isocyanates | google.com |

| Aluminum Complex | [Al(Salpy)(OBn)] | Aryl, alkyl, and allyl isocyanates | researchgate.net |

| Calcium Complex | Calcium complex with tetradentate monoanionic ligand | Aromatic isocyanates | researchgate.net |

| Secondary Amine Mixture | Dibenzyl amine with Diisopropylamine | Aromatic isocyanates | google.com |

Beyond trimerization, this compound can be a building block for various polymeric materials. The most common reaction is its condensation with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. google.com In this reaction, the isocyanate groups react with the hydroxyl groups to form urethane (B1682113) linkages. If a di-isocyanate or a poly-isocyanate is used with a diol or polyol, a linear or cross-linked polyurethane polymer is formed.

Blocked isocyanates are often used to control the polymerization process. usm.eduenpress-publisher.com A blocking agent is reacted with the isocyanate to form a thermally reversible bond. This prevents the isocyanate from reacting prematurely. Upon heating, the blocking agent is released, regenerating the reactive isocyanate group which can then participate in polymerization. mdpi.com This technique is crucial in applications like coatings to ensure curing occurs only under specific thermal conditions. enpress-publisher.com By functionalizing a prepolymer with isocyanate groups and then inducing trimerization, well-defined poly(urethane–isocyanurate) networks can be synthesized. utwente.nl

Complex Organic Transformations

The electrophilic nature of the central carbon atom in the isocyanate group makes this compound a versatile reagent in more complex organic transformations, particularly in the synthesis of heterocyclic compounds through multicomponent reactions and cycloadditions.

Isocyanates are valuable components in multicomponent reactions (MCRs), where multiple starting materials react in a one-pot synthesis to form a complex product. beilstein-journals.org For instance, isocyanates can be used in Ugi-type reactions, replacing the traditional carboxylic acid component to generate complex scaffolds like 1,2,4-triazinediones. nih.gov They have also been employed in the synthesis of other heterocycles such as uracil analogues and functionalized imidazoles under catalyst-free conditions. nih.gov

Furthermore, isocyanates can participate in cycloaddition reactions. The reaction of chlorosulfonyl isocyanate with allenes and olefins is a known example of such transformations. acs.org Isocyanides, which are structural isomers of isocyanates, are frequently used in formal cycloadditions with conjugated heterodienes to create diverse heterocyclic structures. nih.gov The analogous reactivity of isocyanates allows them to be incorporated into various ring systems, highlighting their utility in combinatorial chemistry and the synthesis of medicinally relevant compounds. nih.gov

Amidation of Heterocyclic Compounds (e.g., Indoles, Pyrroles)

The reaction of this compound with heterocyclic compounds such as indoles and pyrroles is a key method for introducing a substituted carbamoyl (B1232498) moiety. The regioselectivity of this amidation is highly dependent on the reaction conditions and the nature of the heterocyclic substrate, particularly whether the nitrogen atom is protected.

Indoles: With N-unprotected indoles, the reaction with an isocyanate typically occurs at the nitrogen atom due to its higher nucleophilicity compared to the carbon atoms of the ring. This N-amidation leads to the formation of N-carboxamide products. For instance, the reaction between 1H-indole and an isocyanate in the presence of a Lewis acid catalyst can selectively yield the N-carboxamidated product. mdpi.comorganic-chemistry.org

In contrast, when the indole nitrogen is protected (e.g., N-methylindole), the C3 position becomes the most nucleophilic center of the indole ring. In this case, a chemo- and regio-selective C3 amidation can be achieved. Studies using various aryl isocyanates with N-protected indoles have shown the formation of the corresponding C3 amide substituted products in moderate to good yields, often facilitated by a borane Lewis acid catalyst like B(C₆F₅)₃. mdpi.comorganic-chemistry.org However, the specific reaction between 5-bromo-1-methylindole and the closely related 4-chlorophenyl isocyanate did not yield the expected C3-functionalized product under certain conditions, indicating that substrate and reagent electronics play a critical role in the reaction outcome. mdpi.comorganic-chemistry.org The synthesis of various N'-(substituted)-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides further confirms that the 1-(4-chlorobenzyl)-1H-indole scaffold is a stable and accessible structure, implying that N-alkylation of the indole ring with a 4-chlorobenzyl group is a primary reaction pathway. researchgate.netsemanticscholar.org

Pyrroles: Similar to indoles, the amidation of pyrroles with isocyanates is a valuable synthetic transformation. The synthesis of new pyrrole-2-carboxamide derivatives often begins with the N-alkylation of the pyrrole ring. For example, 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a key intermediate, which is then coupled with various amines to form carboxamides. researchgate.net This indicates that the initial reaction of a pyrrole derivative with a 4-chlorobenzyl halide (a precursor or analog to the isocyanate reactivity) readily occurs at the nitrogen atom. Direct amidation of the pyrrole ring with this compound would similarly be expected to favor N-acylation, leading to the corresponding N-(4-chlorobenzylcarbamoyl)pyrrole. The synthesis of N-benzylpyrrole derivatives via reaction with benzyl (B1604629) isocyanate has been demonstrated, supporting this pathway. rsc.org

| Indole Substrate | Primary Reaction Site | Typical Product | Reference |

|---|---|---|---|

| N-Unprotected (e.g., 1H-Indole) | Nitrogen (N1) | N-Carboxamide | mdpi.comorganic-chemistry.org |

| N-Protected (e.g., 1-Methylindole) | Carbon (C3) | C3-Carboxamide | mdpi.comorganic-chemistry.org |

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. google.comresearchgate.net This reaction is a primary industrial and laboratory method for the synthesis of isocyanates like this compound.

The process begins with the conversion of a carboxylic acid into an acyl azide (B81097). For the synthesis of this compound, the starting material is 4-chlorophenylacetic acid. This acid is first converted into an activated form, such as an acyl chloride or mixed anhydride, which then reacts with an azide salt (e.g., sodium azide) to form (4-chlorophenyl)acetyl azide. Alternatively, the carboxylic acid can be directly treated with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). researchgate.net

The key step of the rearrangement is the thermal or photochemical decomposition of the acyl azide. Upon heating, (4-chlorophenyl)acetyl azide undergoes a concerted rearrangement: the bond between the carbonyl carbon and the adjacent carbon of the benzyl group breaks, and the 4-chlorobenzyl group migrates to the nitrogen atom as dinitrogen gas (N₂) is extruded. This concerted mechanism ensures the retention of the stereochemical configuration of the migrating group.

Mechanistic Pathway:

Acyl Azide Formation:

R-COOH → R-COCl (with SOCl₂ or (COCl)₂)

R-COCl + NaN₃ → R-CON₃ + NaCl

Where R = 4-chlorobenzyl

Rearrangement:

R-CON₃ → [Transition State] → R-N=C=O + N₂

The acyl azide, upon heating, loses nitrogen gas as the R-group migrates to the electron-deficient nitrogen, forming the isocyanate in a single, concerted step.

The resulting this compound is a stable intermediate that can be isolated or used in situ for subsequent reactions. google.com This synthetic route is highly efficient and avoids the use of phosgene (B1210022), a highly toxic reagent sometimes used in isocyanate production.

Cyclocondensation Reactions with β-Aminocrotonates

This compound can participate in cyclocondensation reactions with bifunctional nucleophiles to construct heterocyclic rings. A notable example is its reaction with β-aminocrotonates (β-enaminones), such as ethyl β-aminocrotonate. These reactions are valuable for the synthesis of substituted pyrimidine derivatives, which are important scaffolds in medicinal chemistry.

The reaction mechanism involves the β-aminocrotonate acting as a 1,3-dinucleophile. The reaction can proceed through a stepwise or a concerted pathway, often categorized as a [4+2] cycloaddition, leading to the formation of a six-membered dihydropyrimidinone ring.

Mechanistic Pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of the β-aminocrotonate attacking the electrophilic carbonyl carbon of the this compound. This forms a urea-type intermediate.

Tautomerization and Cyclization: The intermediate can tautomerize, followed by an intramolecular cyclization. The enamine carbon atom attacks the newly formed urea carbonyl group.

Dehydration: The resulting cyclic intermediate then undergoes dehydration (loss of a water or alcohol molecule) to yield the final, stable dihydropyrimidinone product.

This type of reaction allows for the incorporation of diverse substituents into the pyrimidine ring system. The reaction between α,β-unsaturated imines (related to β-aminocrotonates) and isocyanates has been shown to be an effective method for synthesizing pyrimidinones. The versatility of this reaction makes it a key tool for building libraries of heterocyclic compounds for biological screening.

| Reaction Type | Reactant | Key Intermediate | Product Type |

|---|---|---|---|

| Amidation | Indole/Pyrrole | - | N- or C3-Carboxamide |

| Curtius Rearrangement | 4-Chlorophenylacetic acid | (4-Chlorophenyl)acetyl azide | This compound |

| Cyclocondensation | β-Aminocrotonate | Urea-type adduct | Dihydropyrimidinone |

Advanced Applications in Chemical Synthesis and Functional Materials

Role in Pharmaceutical and Agrochemical Synthesis

The unique structural features of 4-Chlorobenzyl isocyanate, particularly the presence of a reactive isocyanate group and a substituted aromatic ring, have made it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Design and Synthesis of Pharmacologically Active Derivatives

This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds, most notably urea (B33335) derivatives. The reaction of the isocyanate with primary or secondary amines leads to the formation of N,N'-disubstituted ureas, a scaffold known for its diverse biological activities. youtube.com

In the pursuit of novel anticancer agents, researchers have utilized this compound to synthesize a series of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides. researchgate.net These compounds were designed by combining structural features of known procaspase-3 activators. Several of these synthesized derivatives exhibited potent cytotoxic activity against human cancer cell lines, with some being significantly more potent than the reference compounds. researchgate.net For instance, certain derivatives showed IC50 values that were 18- to 29-fold more potent than 5-fluorouracil (B62378) in the tested cell lines. researchgate.net

Another study focused on the synthesis of 1,3-disubstituted ureas containing a lipophilic adamantane (B196018) moiety as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. nih.gov While this study did not use this compound directly, it highlights the general strategy of reacting isocyanates with amines to generate biologically active urea derivatives. The isocyanate group's ability to readily react with amines makes it a key functional group in the design of such therapeutic agents. youtube.comnih.gov

The following table summarizes the key findings of a study on novel acetohydrazides synthesized using a 4-chlorobenzyl moiety, demonstrating their potent anticancer activity.

| Compound ID | SW620 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H23 (Lung Cancer) IC50 (µM) |

| 5c | 0.15 ± 0.01 | 0.11 ± 0.01 | 0.18 ± 0.02 |

| 5e | 0.11 ± 0.01 | 0.08 ± 0.01 | 0.12 ± 0.01 |

| 5f | 0.12 ± 0.01 | 0.09 ± 0.01 | 0.15 ± 0.01 |

| 5h | 0.14 ± 0.02 | 0.10 ± 0.01 | 0.16 ± 0.01 |

| PAC-1 | 0.52 ± 0.05 | 0.45 ± 0.04 | 0.61 ± 0.06 |

| Oncrasin-1 | 0.68 ± 0.07 | 0.59 ± 0.06 | 0.75 ± 0.08 |

| 5-FU | 3.15 ± 0.28 | 2.24 ± 0.19 | 3.48 ± 0.31 |

| Data sourced from a study on novel antitumor agents. researchgate.net |

Targeted Synthesis of Bioactive Compounds (e.g., Cannabinoid Receptor Modulators)

The endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), is a significant target for the development of therapeutics for a range of disorders. mdpi.com The design and synthesis of allosteric modulators for CB1R have gained interest as a potentially safer therapeutic approach compared to orthosteric ligands. mdpi.com

While direct synthesis of cannabinoid receptor modulators using this compound is not extensively documented, the closely related compound, 4-chlorophenyl isocyanate, provides a relevant structural motif. In the development of novel CB1R allosteric modulators, structural modifications have often focused on the 4-chlorophenyl group. aidic.it The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring has been shown to be important for the activity of some of these modulators. aidic.it This highlights the significance of the chloro-substituted phenyl moiety in the design of compounds targeting cannabinoid receptors.

The general synthetic strategies for cannabinoid receptor modulators often involve the creation of complex heterocyclic structures, and while isocyanates are not always the primary building block, their reactivity can be exploited to introduce urea or carbamate (B1207046) functionalities which can act as key pharmacophoric elements. mdpi.com

Agrochemical Synthesis and Development (Pesticides, Herbicides)

4-Chlorophenyl isocyanate, an analog of this compound, plays a crucial role as an intermediate in the agrochemical industry. sigmaaldrich.com Its most prominent application is in the production of the insecticide Diflubenzuron. sigmaaldrich.compolimi.it Diflubenzuron is a benzoylurea (B1208200) insecticide that acts as an insect growth regulator by interfering with the synthesis of chitin. polimi.it

The synthesis of Diflubenzuron involves the reaction of 2,6-difluorobenzamide (B103285) with 4-chlorophenyl isocyanate in an organic solvent. polimi.itresearchgate.net The high purity of 4-chlorophenyl isocyanate is essential to ensure the efficacy and reliability of the final pesticide product. sigmaaldrich.com The process has been optimized to achieve high yields (over 91%) and purity (over 99%) of the active compound, making it suitable for industrial-scale production. mdpi.com

The following table outlines the general synthesis of Diflubenzuron.

| Reactant 1 | Reactant 2 | Product | Application |

| 2,6-Difluorobenzamide | 4-Chlorophenyl isocyanate | Diflubenzuron | Insecticide |

| Information compiled from various sources on agrochemical synthesis. sigmaaldrich.compolimi.itresearchgate.net |

Polymer Science and Material Functionalization

The reactivity of the isocyanate group makes this compound a valuable tool in polymer science, not for forming the primary polymer backbone due to its monofunctional nature, but for the modification and functionalization of polymers and other materials.

Polyurethane and Polymer Scaffold Construction

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. youtube.commdpi.com While this compound, being a monoisocyanate, cannot form a polymer on its own, it can be used to modify the end-groups of polymer chains or to functionalize existing polymers. This can be particularly useful in the construction of polymer scaffolds for biomedical applications.

Polymer scaffolds are three-dimensional porous structures that provide a substrate for cells to attach, proliferate, and form new tissues. nih.gov The surface properties of these scaffolds are crucial for controlling cellular interactions. clemson.edu this compound can be used to introduce specific functionalities onto the surface of a pre-formed polymer scaffold. The isocyanate group can react with hydroxyl or amine groups present on the polymer surface, thereby attaching the 4-chlorobenzyl moiety. This modification can alter the hydrophobicity, biocompatibility, and other surface properties of the scaffold.

Furthermore, isocyanates can act as cross-linking agents for polymers, which is a critical step in the formation of stable and robust scaffolds. nrel.gov By reacting with functional groups on different polymer chains, isocyanates can create a three-dimensional network structure, enhancing the mechanical strength and stability of the scaffold. nih.gov While diisocyanates are more commonly used for this purpose, a monoisocyanate like this compound could be used to control the degree of cross-linking or to introduce specific end-caps that influence the material's properties.

Surface Modification of Bio-Based Materials (e.g., Cellulose (B213188), Nanocellulose)

The surface modification of bio-based materials like cellulose and nanocellulose is an active area of research aimed at expanding their applications. The abundant hydroxyl groups on the surface of cellulose provide reactive sites for chemical modification. Isocyanates, including 4-chlorophenyl isocyanate, have been successfully used to functionalize the surface of cellulose.

The reaction between the isocyanate group and the hydroxyl groups of cellulose results in the formation of urethane (B1682113) linkages on the cellulose surface. This modification can significantly alter the properties of the cellulose material. For instance, the introduction of the hydrophobic 4-chlorophenyl group can reduce the hydrophilicity of cellulose, which is beneficial for applications where moisture resistance is required.

In one study, chiroptical cellulose was prepared by reacting cellulose with 4-chlorophenyl isocyanate, which then formed chiral nematic mesomorphic structures with silica. This demonstrates the potential of using this isocyanate to create functional materials with specific optical properties.

The following table summarizes the key aspects of cellulose surface modification using isocyanates.

| Bio-Based Material | Functional Group for Reaction | Reactant | Linkage Formed | Resulting Property Change |

| Cellulose/Nanocellulose | Hydroxyl (-OH) | 4-Chlorophenyl isocyanate | Urethane | Increased hydrophobicity, altered optical properties |

| Based on a review of cellulose surface modification. |

Functionalization of Advanced Porous Materials (e.g., Metal-Organic Frameworks)

The functionalization of advanced porous materials, such as Metal-Organic Frameworks (MOFs), represents a significant area of materials science aimed at tailoring their properties for specific applications. Post-synthetic modification (PSM) is a key strategy that allows for the covalent modification of MOFs after their initial synthesis, enabling the introduction of new functional groups without altering the underlying framework structure. Isocyanates, including compounds like this compound, are valuable reagents in PSM due to the high reactivity of the isocyanate group (-NCO) towards nucleophilic functional groups, such as primary and secondary amines, present on the organic linkers of the MOF.

The reaction of an isocyanate with an amine-functionalized MOF results in the formation of a stable urea linkage, effectively tethering the isocyanate's chemical moiety to the framework's internal surface. This process can dramatically alter the surface chemistry of the pores, influencing properties like gas sorption selectivity, catalytic activity, and sensing capabilities.

Research into the PSM of MOFs has demonstrated that the spatial distribution of the newly introduced functional groups can be controlled, ranging from a uniform distribution throughout the crystal to the formation of core-shell structures. nih.gov The final microstructure is influenced by factors such as the reactivity of the isocyanate reagent and the choice of solvent. nih.gov For instance, studies using a variety of isocyanate reagents have shown that reaction kinetics play a crucial role in determining the functionalization architecture. nih.gov By carefully selecting the isocyanate and reaction conditions, it is possible to create MOFs with sophisticated, spatially resolved functional domains, such as dual-functionalized core-shell or even triple-functionalized "Matryoshka" structures. nih.gov While direct studies on this compound for MOF functionalization are not extensively documented in the provided results, its reactivity is analogous to other aryl isocyanates used in these studies, suggesting its potential for similar applications in tailoring MOF properties.

| Parameter | Description | Significance in MOF Functionalization | Reference |

|---|---|---|---|

| Modification Strategy | Post-Synthetic Modification (PSM) | Allows for the covalent functionalization of pre-synthesized MOFs, preserving the framework integrity. | nih.gov |

| Reagent Class | Isocyanates (e.g., 4-bromophenyl isocyanate) | The -NCO group reacts efficiently with nucleophiles (e.g., -NH2) on MOF linkers to form stable urea bonds. | nih.gov |

| Controlling Factors | Reagent reactivity, solvent choice, reaction time | These factors determine the spatial distribution and density of the new functional groups, enabling the creation of uniform, core-shell, or more complex microstructures. | nih.gov |

| Resulting Architectures | Uniform, core-shell, dual-functionalized, and triple-functionalized structures | Sophisticated architectures allow for the design of MOFs with highly specialized and localized chemical environments for advanced applications. | nih.gov |

Applications in Biological Monitoring and Chemical Dosimetry

Isocyanates are a class of highly reactive compounds used widely in industrial processes. Due to their reactivity, they can form covalent adducts with biological macromolecules, such as proteins and nucleic acids. nih.govacs.org The measurement of these adducts serves as a powerful tool in biological monitoring and chemical dosimetry, providing a quantifiable record of exposure. These biomarkers can offer insights into the absorbed dose of a chemical, helping to assess exposure levels in occupational and environmental settings. nih.govyale.eduresearchgate.net

Protein Adduct Formation as Exposure Biomarkers

The electrophilic isocyanate group readily reacts with nucleophilic sites on proteins, most notably the amine groups of lysine (B10760008) residues and the N-terminal valine of hemoglobin, to form stable carbamoyl (B1232498) adducts (ureas). cdc.govepa.gov Serum albumin, being the most abundant protein in blood plasma, is a common target for adduction. The formation of isocyanate-albumin adducts is a key mechanism in the biological response to exposure.

For example, studies on 4,4'-Methylenediphenyl diisocyanate (MDI) have shown that it forms specific, measurable adducts with lysine residues on albumin in chronically exposed rats. researchgate.net These adducts can be isolated and quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for a precise determination of exposure levels. researchgate.net The levels of these protein adducts often correlate well with the exposure dose, making them reliable biomarkers. researchgate.net The long biological half-life of proteins like albumin (around 21 days in humans) means that these adducts can provide an integrated measure of exposure over several weeks.

| Isocyanate Studied | Target Protein | Adducted Amino Acid | Analytical Method | Significance | Reference |

|---|---|---|---|---|---|

| 4,4'-Methylenediphenyl diisocyanate (MDI) | Albumin | Lysine | LC-MS/MS | Adduct levels correlated with exposure dose in rats, serving as a quantitative biomarker. | researchgate.net |

| Toluene (B28343) diisocyanate (TDI) | Human Serum Albumin (HSA) | Not specified, general reaction with protein | Spectrophotometry | Demonstrated the covalent attachment of isocyanates to proteins, forming conjugates. | cdc.gov |

| General Isocyanates | Hemoglobin, Albumin | N-terminal Valine, Lysine, Cysteine | GC-MS, LC-MS/MS | Protein adducts serve as valuable biomarkers for integrated exposure assessment over time. | epa.gov |

Nucleic Acid Adduct Formation in Exposure Research

In addition to reacting with proteins, the high electrophilicity of isocyanates allows them to form adducts with DNA. These DNA adducts are of particular interest in exposure research as they represent a direct form of genetic damage and can be used as biomarkers for biomonitoring individuals exposed to these xenobiotics. nih.govacs.org

Research on 4-chlorophenyl isocyanate (4-CPI), a compound structurally similar to this compound, has explored the formation of DNA adducts. nih.govacs.org In vitro studies have shown that 4-CPI reacts with 2'-deoxyadenosine, 2'-deoxyguanosine (B1662781), and 2'-deoxycytidine, which are fundamental components of DNA. nih.govacs.org The resulting adducts have been successfully synthesized and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govacs.org To enable the detection of these adducts at very low levels, which is crucial for realistic exposure scenarios, sensitive analytical methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. nih.govacs.org The confirmation of DNA adduct formation in vitro suggests that such reactions could occur in vivo following exposure, making these adducts potential biomarkers for assessing exposure and associated health risks. nih.govacs.org

| Isocyanate Studied | Target Biomolecule | Specific Adducts Formed | Analytical Methods | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenyl isocyanate (4-CPI) | DNA Nucleosides | Adducts with 2'-deoxyadenosine | NMR, MS, LC-MS/MS | Demonstrated the potential of isocyanates to form DNA adducts, which can serve as exposure biomarkers. | nih.govacs.org |

| 4-Chlorophenyl isocyanate (4-CPI) | DNA Nucleosides | Adducts with 2'-deoxyguanosine | NMR, MS, LC-MS/MS | Confirmed the reactivity of the isocyanate group towards multiple DNA bases. | nih.govacs.org |

| 4-Chlorophenyl isocyanate (4-CPI) | DNA Nucleosides | Adducts with 2'-deoxycytidine | NMR, MS, LC-MS/MS | Developed sensitive LC-MS/MS methods for low-level detection of these adducts. | nih.govacs.org |

Computational and Theoretical Investigations

Molecular Modeling and Simulation in Compound Design

Molecular modeling and simulation are powerful tools in the design and analysis of chemical compounds. For isocyanates, these techniques can predict structure-activity relationships and reactivity, guiding the synthesis of new molecules with desired properties.

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological or chemical activity. For isocyanates, SAR analyses can help in understanding how different substituents on the aromatic ring influence their reactivity and potential as, for example, inhibitors of specific enzymes.

While no specific SAR studies for 4-chlorobenzyl isocyanate were found, research on other isocyanate-containing compounds provides insights. For instance, in a study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of lipid kinases, it was observed that the nature and position of substituents on the aromatic rings significantly impacted the inhibitory activity. mdpi.com Extrapolating from such studies, the chloro- substituent at the para-position of the benzyl (B1604629) group in this compound is expected to influence its electronic properties and, consequently, its reactivity and biological interactions. The electron-withdrawing nature of chlorine can affect the electrophilicity of the isocyanate group, a key factor in its reactions.

Table 1: Hypothetical SAR Insights for this compound Based on Analogous Compounds

| Structural Feature | Predicted Influence on Activity | Rationale based on Analogous Studies |

| 4-Chloro Substituent | Increased electrophilicity of the isocyanate carbon | Electron-withdrawing groups on the aromatic ring of isocyanates generally increase their reactivity. nih.gov |

| Benzyl Group | Provides conformational flexibility | The methylene (B1212753) spacer between the phenyl ring and the isocyanate group allows for more varied interactions with a target site compared to a directly attached phenyl isocyanate. |

| Isocyanate Group | Primary site for covalent bond formation | The isocyanate moiety is highly reactive towards nucleophiles, forming the basis for its biological and chemical activity. |

Predictive modeling uses computational methods to forecast the chemical behavior of molecules. For isocyanates, this can involve predicting their reactivity towards different nucleophiles or the selectivity of their reactions. The reactivity of isocyanates is influenced by factors such as the electronic nature of their substituents. nih.gov

For this compound, the para-chloro substituent is an electron-withdrawing group, which is expected to increase the electrophilicity of the isocyanate carbon atom, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzyl isocyanate. Computational models can quantify this effect. For example, in a study on the selectivity of isophorone (B1672270) diisocyanate, it was shown that catalyst choice and reaction temperature significantly affect reaction outcomes, highlighting the complex interplay of factors that predictive models must consider. paint.org While specific predictive models for this compound are not available, general principles suggest its reactivity will be heightened by the chloro- group.

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical methods are instrumental in detailing the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules and reaction mechanisms. DFT calculations have been employed to investigate various reactions involving isocyanates. For instance, a detailed theoretical investigation into the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate utilized DFT to map out the reaction pathway. chemrxiv.org Another study used DFT to examine the reaction of phenyl isocyanate with methanol (B129727), revealing the formation of pre- and post-reaction complexes and a cyclic transition state. researchgate.net

For this compound, DFT could be used to model its reaction with nucleophiles like alcohols or amines. Such a study would likely show the formation of a reactant complex, followed by a transition state where the new bond is forming, and finally the product. The presence of the chlorine atom would be expected to lower the activation energy for the reaction compared to unsubstituted benzyl isocyanate due to its electron-withdrawing effect.

Table 2: Representative DFT-Calculated Parameters for Isocyanate Reactions (Based on Phenyl Isocyanate Studies)

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) | Significance |

| Complex Formation | Stabilization Energy | -5 to -10 | Indicates the formation of a stable pre-reaction complex. |

| Transition State | Activation Energy Barrier | +15 to +30 | The rate-determining step of the reaction; a lower barrier implies a faster reaction. |

| Product Formation | Reaction Energy | -20 to -40 | A negative value indicates an exothermic and thermodynamically favorable reaction. |

Note: These are generalized values from studies on phenyl isocyanate and would be expected to differ for this compound.

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state connects the reactants and products of a specific reaction. It essentially maps the reaction pathway downhill from the transition state. In the study of the SO2-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate, IRC calculations were used to visualize the reaction path and confirm the nature of the transition states. chemrxiv.org

An IRC analysis for the reaction of this compound with a nucleophile would provide a detailed picture of the atomic motions during the reaction. It would show the breaking of the C=N or C=O bond in the isocyanate and the formation of the new bond with the nucleophile, confirming the proposed reaction mechanism derived from DFT calculations.

Molecular Docking Studies: Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

While no molecular docking studies have been published specifically for this compound, studies on derivatives of benzyl isothiocyanate and other benzyl-containing compounds provide a template for how such an analysis could be approached. For example, a molecular docking study of a semisynthetic derivative of benzyl isothiocyanate investigated its binding to ten different biological targets, revealing favorable binding energies and specific interactions. frontiersin.org Similarly, docking studies on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were used to understand their inhibitory activity against monoamine oxidase. nih.gov

Insights into Enzyme Active Site Binding and Inhibition

Computational and theoretical chemistry provides powerful tools to investigate the interactions of small molecules like this compound with biological macromolecules at an atomic level. While specific studies on this compound are not prevalent in publicly accessible research, general principles of isocyanate chemistry and established computational methodologies allow for detailed predictions of its behavior within an enzyme active site.

The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles commonly found in enzyme active sites, such as the side chains of serine, cysteine, lysine (B10760008), and tyrosine residues. This reactivity is the basis for the inhibitory potential of isocyanates. Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be employed to model these interactions.

Molecular docking simulations can predict the most favorable binding orientation of this compound within an enzyme's active site. These simulations consider factors like shape complementarity, hydrogen bonding, and hydrophobic interactions. The 4-chlorobenzyl group can be expected to interact with hydrophobic pockets within the active site, while the isocyanate moiety would be positioned near nucleophilic residues. The predicted binding energy from docking studies can provide a quantitative estimate of the affinity of the compound for the enzyme.

Quantum chemical studies are essential for elucidating the mechanism of covalent inhibition by isocyanates. These calculations can model the reaction between the isocyanate group and an amino acid side chain, providing insights into the transition state and the activation energy of the reaction. For instance, the reaction with a serine residue would involve the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the isocyanate, forming a carbamate (B1207046) adduct.

A generalized workflow for the computational investigation of enzyme inhibition by this compound is presented below:

| Step | Computational Method | Objective |

| 1 | Homology Modeling or Retrieval of Crystal Structure | Obtain a 3D structure of the target enzyme. |

| 2 | Molecular Docking | Predict the binding mode and affinity of this compound in the enzyme's active site. |

| 3 | Molecular Dynamics (MD) Simulations | Assess the stability of the enzyme-inhibitor complex and observe conformational changes. |

| 4 | Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the covalent reaction between the isocyanate and an active site residue to determine the reaction pathway and energy barrier. |

These computational approaches are invaluable for understanding the molecular basis of enzyme inhibition by isocyanates and can guide the design of more potent and selective inhibitors.

Kinetic and Thermodynamic Profiling of this compound

Combustion Kinetics and Product Prediction

The thermal decomposition of isocyanates is the initial step in their combustion. This process can lead to the formation of various reactive intermediates. The presence of a chlorine atom on the aromatic ring significantly influences the combustion chemistry, leading to the formation of chlorinated byproducts.

The combustion of this compound is expected to proceed through a radical chain mechanism. At high temperatures, the weaker bonds in the molecule will break, leading to the formation of various radical species. The subsequent reactions of these radicals with oxygen will lead to the formation of a wide range of products.

Based on the elemental composition of this compound (C₈H₆ClNO), the complete combustion products would be carbon dioxide (CO₂), water (H₂O), nitrogen (N₂), and hydrogen chloride (HCl). However, under real-world combustion conditions, incomplete combustion is common, leading to the formation of a variety of other products.

Predicted Combustion Products of this compound:

| Product Category | Examples |

| Major Products (Complete Combustion) | Carbon Dioxide (CO₂), Water (H₂O), Nitrogen (N₂), Hydrogen Chloride (HCl) |

| Products of Incomplete Combustion | Carbon Monoxide (CO), Soot (Elemental Carbon) |

| Nitrogen-Containing Byproducts | Nitrogen Oxides (NOx), Hydrogen Cyanide (HCN) |

| Chlorinated Organic Byproducts | Chlorinated benzenes, Chlorinated phenols, Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs) |

The formation of highly toxic chlorinated byproducts like dioxins and furans is a significant concern in the combustion of any chlorinated organic compound. wikipedia.org The kinetics of the formation of these products are complex and depend on various factors, including temperature, oxygen concentration, and the presence of catalysts.

A simplified representation of the key reaction pathways in the combustion of this compound would include:

Initiation: Thermal scission of C-H, C-N, or C-Cl bonds to form radicals.

Propagation: A series of radical reactions involving oxygen, leading to the formation of smaller molecules and intermediates.

Termination: Combination of radicals to form stable products.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of 4-Chlorobenzyl isocyanate and its derivatives. It provides unambiguous structural information and can be adapted for real-time observation of chemical transformations.

The reactivity of the isocyanate group allows for the synthesis of a wide array of complex derivatives, such as ureas, carbamates, and other adducts. NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental to confirming the structures of these new chemical entities.

When this compound reacts with primary or secondary amines, it forms substituted ureas. The structural confirmation of these products is achieved by detailed NMR analysis. For instance, in the ¹H NMR spectrum of a urea (B33335) derivative, the appearance of new signals corresponding to the N-H protons, along with shifts in the aromatic and benzylic protons of the original isocyanate, confirms the formation of the urea linkage. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unequivocally, especially in complex molecules with multiple functional groups.

For example, the reaction of an isocyanate with an amine to form a urea derivative results in characteristic shifts in the NMR spectra. The benzylic protons (CH₂) of the 4-chlorobenzyl group and the aromatic protons will show distinct chemical shifts that can be compared to the starting material.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Urea Derivative of this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzylic CH₂ | ~4.3 - 4.5 | ~45 - 50 |

| Aromatic CH (ortho to CH₂) | ~7.3 - 7.4 | ~128 - 129 |

| Aromatic CH (ortho to Cl) | ~7.2 - 7.3 | ~129 - 130 |

| Aromatic C-Cl | - | ~132 - 134 |

| Aromatic C-CH₂ | - | ~137 - 139 |

| Urea C=O | - | ~155 - 158 |

| Urea N-H | ~6.0 - 8.5 (broad) | - |

Note: Actual chemical shifts can vary depending on the solvent and the specific structure of the amine used.

In-situ, or real-time, NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. mpg.de By acquiring NMR spectra directly from the reaction mixture at various time points, it is possible to track the consumption of reactants and the formation of products without the need for quenching or sample workup. magritek.com

This methodology provides valuable kinetic data and can help elucidate reaction mechanisms by identifying transient intermediates. For the reaction of this compound with an alcohol to form a carbamate (B1207046), in-situ ¹H NMR can monitor the disappearance of the characteristic benzylic proton signal of the isocyanate and the simultaneous appearance of the corresponding signal for the carbamate product. The integration of these signals over time allows for the determination of reaction rates and orders. rsc.org Flow NMR systems can be particularly advantageous for these studies, allowing for rapid mixing and measurement under controlled conditions. mdpi.com

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule and is highly effective for monitoring reaction progress.

The isocyanate functional group (-N=C=O) of this compound has a very strong and characteristic absorption band in the infrared spectrum. researchgate.net This band, corresponding to the asymmetric stretching vibration of the N=C=O group, appears in a region of the spectrum that is typically free from other absorptions, making it an excellent diagnostic tool. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2285 (very strong, sharp) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| C-Cl | Stretch | 1000 - 1100 | Moderate |

| Benzylic C-H | Stretch | 2850 - 2960 | Moderate |

The progress of a reaction involving this compound, such as its conversion to a urethane (B1682113) by reaction with an alcohol, can be easily monitored by observing the disappearance of the intense isocyanate peak around 2270 cm⁻¹. researchgate.net Concurrently, the appearance of new bands, such as the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the urethane group (around 1700 cm⁻¹), confirms the formation of the product. researchgate.net This makes in-situ FTIR spectroscopy a valuable process analytical technology (PAT) for these reactions. mt.com

Raman spectroscopy offers complementary information. The N=C=O asymmetric stretch is also Raman active. Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorption of water can obscure other signals.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. It is crucial for the characterization of reaction products and the identification of transient species.

In the context of this compound chemistry, mass spectrometry confirms the identity of the final products by providing their exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the expected chemical formula.